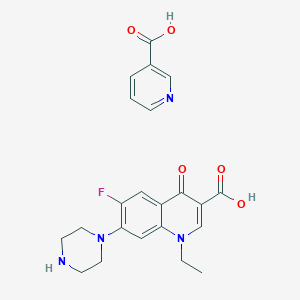
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline
Descripción general
Descripción
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, also known as APQ, is a chemical compound that has been studied for its potential use in scientific research. APQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C (PKC), Akt, and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of immune responses. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline in lab experiments is its ability to inhibit the growth and metastasis of tumors in animal models, which may be useful in the development of new cancer therapies. However, one limitation of using 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline is its low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anticancer agents, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline in human clinical trials.
Aplicaciones Científicas De Investigación
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been studied for its potential use in scientific research, particularly in the area of cancer research. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has also been shown to inhibit the growth and metastasis of tumors in animal models.
Propiedades
Número CAS |
122009-54-5 |
|---|---|
Nombre del producto |
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline |
Fórmula molecular |
C20H28N4O |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H28N4O/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3 |
Clave InChI |
SILQTPIQCRBVFV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C |
SMILES canónico |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C |
Otros números CAS |
122009-54-5 |
Sinónimos |
2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline 2-APPOQ |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
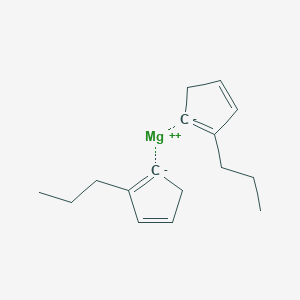
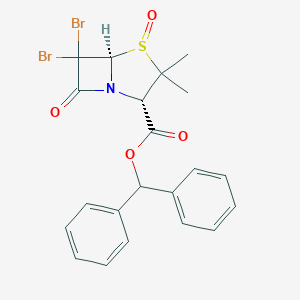
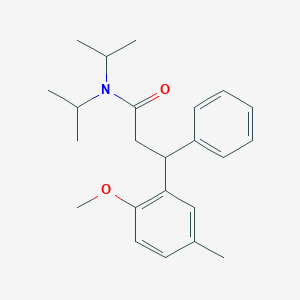
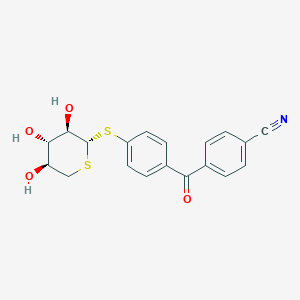

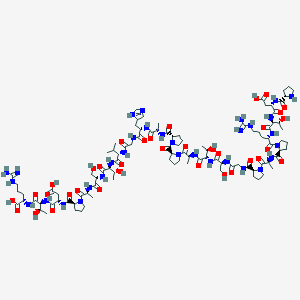

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
